6,6'-Dichloro-2,2'-bipyridine
Description
Significance of 2,2'-Bipyridine (B1663995) Ligands in Modern Coordination and Organometallic Chemistry
2,2'-Bipyridine (bpy) is one of the most widely utilized ligands in coordination and organometallic chemistry. nih.govresearchgate.net Its bidentate nature, with two nitrogen atoms positioned for chelation, allows it to form stable complexes with a vast array of metal ions. wisdomlib.orgwikipedia.org These complexes are central to fundamental studies of bonding, photophysics, and electrochemistry. nih.gov The robust redox stability and the relative ease with which the bipyridine scaffold can be functionalized have made it a cornerstone in the development of catalysts, materials with novel optical and electronic properties, and even compounds with therapeutic potential. researchgate.netacs.orgscirp.org The formation of tris-bipy complexes, such as [Ru(bpy)3]2+, which exhibit intense metal-to-ligand charge transfer (MLCT) absorptions, has been particularly influential in the field of photochemistry. wikipedia.org
Distinctive Structural Elements and Modulations in Reactivity Imparted by 6,6'-Dichloro Substitution
The introduction of chlorine atoms at the 6 and 6' positions of the 2,2'-bipyridine core in 6,6'-Dichloro-2,2'-bipyridine significantly alters its properties compared to the parent bipyridine. These chlorine atoms are electron-withdrawing, which influences the electronic character of the pyridine (B92270) rings and their coordination behavior. cymitquimica.com This substitution can enhance the reactivity of the compound towards nucleophiles. cymitquimica.com
Structurally, the presence of the bulky chlorine atoms at the 6,6'-positions introduces steric hindrance around the nitrogen donor atoms. This steric effect can influence the coordination geometry of the resulting metal complexes and the lability of other ligands in the coordination sphere. nih.gov For instance, in ruthenium complexes, the steric bulk of ligands like this compound can favor a dissociative substitution mechanism. nih.gov
Historical Development and Contemporary Research Trajectories for Halogenated 2,2'-Bipyridine Derivatives
The functionalization of the 2,2'-bipyridine scaffold has been a long-standing area of interest. Early work by Burstall in 1938 described the preparation of 6-bromo- and 6,6'-dibromo-2,2'-bipyridine. nih.gov Over the decades, a variety of synthetic methods have been developed to introduce halogens and other functional groups onto the bipyridine framework. These methods include palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, as well as halogenation of dimethyl-bipyridines. mdpi.comorgsyn.orgrsc.org
Contemporary research on halogenated 2,2'-bipyridine derivatives is diverse. These compounds are explored for their potential in catalysis, where the electronic and steric properties of the halogen substituents can be tuned to optimize catalytic activity. researchgate.net There is also growing interest in their application in materials science and medicinal chemistry. For example, halogenated bipyridines are being investigated for their ability to form halogen bonds, a non-covalent interaction that is gaining attention in drug design and crystal engineering. researchgate.netacs.orgcnr.it The synthesis of unsymmetrical bipyridine derivatives, where different functional groups are present on each pyridine ring, is a current focus, as it allows for fine-tuning of the molecule's properties for specific applications. rsc.org
Interactive Data Tables
Below are interactive tables summarizing key data for the chemical compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 53344-72-2 | cymitquimica.comechemi.comnih.govbldpharm.comchemsrc.commatrix-fine-chemicals.com |
| Molecular Formula | C10H6Cl2N2 | cymitquimica.comechemi.comnih.govbldpharm.commatrix-fine-chemicals.comachemblock.com |
| Molecular Weight | 225.07 g/mol | cymitquimica.comnih.govbldpharm.commatrix-fine-chemicals.comachemblock.com |
| Melting Point | 220 °C (benzene) | echemi.comchemdad.com |
| Boiling Point | 354.681 °C at 760 mmHg | echemi.com |
| Density | 1.4 ± 0.1 g/cm³ | echemi.com |
| Appearance | Crystalline solid | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(6-chloropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCIUIOCIYSVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450930 | |
| Record name | 6,6'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53344-72-2 | |
| Record name | 6,6'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Transformative Reactions of 6,6 Dichloro 2,2 Bipyridine
Established and Emerging Synthetic Routes to the 6,6'-Dichloro-2,2'-bipyridine Core
The synthesis of the this compound scaffold can be achieved through several methodologies, each with its own set of advantages and challenges. These routes range from classical multi-step organic syntheses to modern metal-catalyzed coupling reactions.
Multi-Step Organic Synthesis Approaches
Traditional organic synthesis provides a foundational approach to constructing the this compound molecule. These multi-step sequences often begin with simpler, commercially available pyridine (B92270) derivatives and build complexity through a series of well-established reactions. For instance, a common strategy involves the synthesis of functionalized pyridine precursors that are then coupled to form the bipyridine core. tandfonline.com
Metal-Catalyzed Coupling Reactions for Bipyridine Formation (e.g., Palladium-Catalyzed)
The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of bipyridine derivatives, offering more direct and efficient pathways. mdpi.com Palladium-catalyzed reactions, in particular, are widely employed for the formation of the C-C bond linking the two pyridine rings. mdpi.compreprints.org
Homocoupling reactions of 2-halopyridines are a prominent example. For instance, the Ullmann coupling, which traditionally uses copper, has been adapted to use palladium catalysts. mdpi.compreprints.org The homocoupling of bromopyridines can be facilitated by a combination of a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst and piperazine (B1678402) in dimethylformamide (DMF) at elevated temperatures. mdpi.com Another variation involves the use of indium and lithium chloride with a palladium acetate catalyst to achieve good to excellent yields of bipyridines. mdpi.com
Heterocoupling reactions, such as the Suzuki and Stille couplings, provide a versatile method for constructing unsymmetrical bipyridines and can be adapted for symmetrical derivatives as well. mdpi.com The Stille coupling, for example, involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. harvard.edusemanticscholar.org The synthesis of 4,4'-dihalo-2,2'-bipyridines has been successfully achieved using a Stille reaction. semanticscholar.org
| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Homocoupling | Pd(OAc)₂ / piperazine | Bromopyridines | Operationally straightforward, good substrate compatibility. | mdpi.com |
| Homocoupling | Pd(OAc)₂ / In / LiCl | Bromopyridines | Good to excellent yields. | mdpi.com |
| Ullmann-type | NiCl₂ / Zn / PPh₃ | Keto bromo-pyridine | Used for synthesis of C2-symmetric bipyridine diols. | chemicalbook.comnih.gov |
| Stille Coupling | Pd(PPh₃)₄ / CuI | Pyridylstannane and 2,4-dibromopyridine | Yields 4,4'-dibromo-2,2'-bipyridine. | semanticscholar.org |
Utilization of Functionalized Pyridine Precursors
The strategic use of functionalized pyridine precursors is central to many synthetic routes for this compound and its derivatives. The nature and position of the functional groups on the pyridine ring can direct the course of the reaction and facilitate the desired bond formations.
A key precursor for the synthesis of this compound is 2,6-dichloropyridine (B45657). google.comgoogle.com Methods for the synthesis of 2,6-dichloropyridine include the reaction of 2-chloropyridine (B119429) with chlorine at high temperatures in the liquid phase without a catalyst. google.comgoogle.com Another approach involves the reaction of 2-chloropyridine or its hydrochloride salt with chlorine under photoinitiation. google.com
For the synthesis of substituted 6,6'-dichloro-2,2'-bipyridines, such as the 5,5'-dialkyl derivatives, 3-substituted 2-chloro-6-iodopyridines are valuable intermediates. tandfonline.com These can be prepared from 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones, which undergo a tandem intermolecular cycloaddition/cycloreversion process. tandfonline.comacs.org This highlights the utility of heterocyclic precursors in constructing highly functionalized pyridine systems.
Strategies for Further Functionalization of this compound Derivatives
The two chlorine atoms in this compound are highly susceptible to substitution, making this compound an excellent platform for creating a diverse range of functionalized bipyridine ligands.
Nucleophilic Aromatic Substitution at the C6/C6' Positions
Nucleophilic aromatic substitution (SNA_r) is a primary method for modifying the this compound core. lumenlearning.compressbooks.publibretexts.org The electron-withdrawing nature of the pyridine nitrogen atoms activates the C6 and C6' positions towards attack by nucleophiles. lumenlearning.com This allows for the displacement of the chloride ions by a variety of nucleophiles, including amines, alkoxides, and thiolates.
For example, the reaction of 6,6'-dihalo-2,2'-bipyridines with nucleophiles like sodium azide (B81097) can be used to introduce azido (B1232118) groups. This reaction proceeds via an SNA_r mechanism, often in a polar aprotic solvent like DMF or DMSO at elevated temperatures. Similarly, reaction with aqueous ammonia (B1221849) at high temperatures can introduce amino groups. nih.gov
The efficiency of the SNA_r reaction is influenced by the nature of the nucleophile and the reaction conditions. The mechanism typically involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.compressbooks.publibretexts.org
Cross-Coupling Reactions for Peripheral Modifications (e.g., Stille-Type Coupling)
Palladium-catalyzed cross-coupling reactions are not only useful for forming the bipyridine backbone but are also powerful tools for introducing a wide range of substituents at the periphery of the this compound molecule. mdpi.com These reactions offer a high degree of control and functional group tolerance.
The Stille coupling reaction, which pairs an organotin reagent with an organic halide, is a notable example. harvard.edu It can be used to introduce alkyl, aryl, or other organic fragments at the 6 and 6' positions by replacing the chlorine atoms. For this to occur, the organotin reagent acts as the nucleophilic partner, and the palladium catalyst facilitates the C-C bond formation. The reaction conditions typically involve a palladium(0) or palladium(II) catalyst, often with the addition of ligands to enhance catalytic activity. harvard.edu
The synthesis of 5,5''-dibromo-2,2':6',2''-terpyridine and 5,5'-dibromo-2,2'-bipyridine (B102527) has been achieved through the Stille coupling of dihalogenated pyridines with 5-bromo-2-trialkylstannylpyridines, demonstrating the utility of this method for creating complex polypyridine structures. While 2,6-dichloropyridine itself is reported to be nonreactive in certain Stille couplings, the reactivity can be highly dependent on the specific catalyst system and reaction conditions.
Other cross-coupling reactions like the Suzuki-Miyaura coupling can also be employed for peripheral functionalization, reacting the dihalo-bipyridine with boronic acids or their esters. mdpi.comarkat-usa.orgresearchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Sodium azide, DMF/DMSO, 80-120°C | 6,6'-Diazido-2,2'-bipyridine (B14261922) | Introduces nitrogen-rich functional groups. | |
| Nucleophilic Aromatic Substitution | Aqueous ammonia, >473 K | 6,6'-Diamino-2,2'-bipyridine | Formation of amino-functionalized bipyridines. | nih.gov |
| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted bipyridines | Creates C-C bonds to introduce aryl groups. | mdpi.com |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl/Aryl-substituted bipyridines | Versatile for introducing various organic moieties. | harvard.edusemanticscholar.org |
Derivatization for Tailored Ligand Design and Architectures
The compound this compound serves as a versatile precursor for the synthesis of a wide array of functionalized bipyridine ligands. The chlorine substituents at the 6 and 6' positions are susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups. This derivatization is crucial for tailoring the steric and electronic properties of the resulting ligands, which in turn influences the geometry, stability, and reactivity of their metal complexes.
The SNAr mechanism is facilitated by the electron-withdrawing character of the pyridine rings. The reaction involves the attack of a nucleophile at the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to yield the substituted product. libretexts.orgpressbooks.pub This reactivity allows for the strategic construction of ligands designed for specific applications in coordination chemistry, catalysis, and materials science.
A key example of this derivatization is the synthesis of 6,6'-diazido-2,2'-bipyridine from a dihalo-2,2'-bipyridine precursor. In this reaction, azide ions act as nucleophiles, displacing the halide atoms at the 6 and 6' positions. The resulting diazido compound is a precursor for creating triazole-linked frameworks through cycloaddition reactions or for developing metal complexes with unique electronic properties due to the strong electron-withdrawing nature of the azido groups.
Analogous reactions with other nucleophiles can be employed to generate a diverse family of 6,6'-disubstituted-2,2'-bipyridines. For instance, reaction with ammonia can yield 6,6'-diamino-2,2'-bipyridine, while reaction with cyanide sources can produce 2,2'-bipyridine-6,6'-dicarbonitrile. nih.gov The latter can be further hydrolyzed to form 2,2'-bipyridine-6,6'-dicarboxylic acid, another cornerstone ligand in coordination chemistry. nih.gov These transformations are summarized in the table below.
Table 1: Representative Derivatization Reactions of 6,6'-Dihalo-2,2'-bipyridine Analogues
| Product | Nucleophile | Reaction Type | Significance of Product |
|---|---|---|---|
| 6,6'-Diazido-2,2'-bipyridine | Sodium Azide (NaN₃) | Nucleophilic Aromatic Substitution (SNAr) | Precursor for triazole-based frameworks and electron-poor ligands. |
| 6,6'-Diamino-2,2'-bipyridine | Ammonia (NH₃) | Nucleophilic Aromatic Substitution (SNAr) | Introduces electron-donating groups, modifying ligand properties. nih.gov |
| 2,2'-Bipyridine-6,6'-dicarbonitrile | Copper(I) Cyanide (CuCN) | Nucleophilic Aromatic Substitution (SNAr) | Intermediate for carboxylic acid derivatives. nih.gov |
The ability to introduce this variety of functional groups allows for the fine-tuning of ligand properties. For example, introducing electron-donating groups like amines or electron-withdrawing groups like nitriles significantly alters the redox potential of the corresponding metal complexes. Furthermore, the steric bulk of the substituents at the 6 and 6' positions directly impacts the coordination environment around the metal center, which is critical in designing catalysts with specific selectivity.
Methodological Advancements and Yield Optimization in this compound Synthesis
The synthesis of this compound and its derivatives has evolved significantly, with modern methodologies focusing on improving reaction efficiency and yield. The primary synthetic route involves the metal-catalyzed homocoupling of 2-halo-6-chloropyridine precursors. The choice of catalyst and reaction conditions is critical for achieving high yields and purity.
Early methods often relied on Ullmann coupling conditions, using copper powder at high temperatures, or nickel-catalyzed variants. tandfonline.com However, these approaches frequently suffered from low yields and were not broadly applicable for producing significant quantities of the desired bipyridines. tandfonline.com
Significant advancements have been achieved through the use of palladium catalysts. Research into the synthesis of 5,5'-dialkyl-6,6'-dichloro-2,2'-bipyridines demonstrated that palladium-catalyzed coupling reactions offer superior performance. tandfonline.com A study comparing different catalytic systems for the homocoupling of 2-chloro-6-iodo-3-alkylpyridines found that both Ullmann (using copper) and a nickel-catalyzed method gave poor yields. In contrast, a palladium-based system using palladium(II) acetate (Pd(OAc)₂) provided good and reproducible yields of the target this compound derivatives. tandfonline.com
The successful synthesis of 5,5'-dialkyl-6,6'-dichloro-2,2'-bipyridines was achieved from 3-substituted 2-chloro-6-iodopyridines using these optimized palladium-catalyzed conditions. tandfonline.com The selectivity of the coupling for the iodine atom over the chlorine atom is a key feature of this method. tandfonline.com The results highlight a clear methodological advancement, moving from less efficient copper and nickel systems to more reliable palladium catalysis for this class of compounds.
Table 2: Comparison of Catalytic Methods for the Synthesis of 5,5'-Dimethyl-6,6'-dichloro-2,2'-bipyridine
| Catalytic System | Starting Material | Yield | Reference |
|---|---|---|---|
| Copper (Ullmann coupling) | 2-Chloro-6-iodo-3-methylpyridine | Poor | tandfonline.com |
| Nickel-catalyzed coupling | 2-Chloro-6-iodo-3-methylpyridine | Poor | tandfonline.com |
| Pd(OAc)₂ | 2-Chloro-6-iodo-3-methylpyridine | Good | tandfonline.com |
Another established approach for creating the bipyridine skeleton is the coupling of 6-chloro-2-picoline, which has been shown to produce 6,6'-dimethyl-2,2'-bipyridine (B1328779) in a 65% yield. scielo.br Subsequent functionalization of the methyl groups, for example through oxidation, can then lead to other derivatives like 6,6'-dicarboxy-2,2'-bipyridine. scielo.br While not a direct synthesis of the dichloro-analogue, these coupling strategies form the foundation of modern synthetic efforts. Further optimization often involves eliminating the need for halogenated pyridines altogether by employing direct C-H activation and dehydrogenation coupling of pyridine itself, representing a more atom-economical and environmentally friendly approach. nih.govscielo.br
Coordination Chemistry of 6,6 Dichloro 2,2 Bipyridine Ligands: Principles and Applications
Fundamental Coordination Principles of 6,6'-Dichloro-2,2'-bipyridine as a Ligand
This compound is an organic compound featuring a bipyridine backbone, which consists of two interconnected pyridine (B92270) rings. cymitquimica.com The presence of chlorine atoms at the 6 and 6' positions significantly influences its chemical behavior. cymitquimica.com
Chelation Properties and Ligand Denticity
As a derivative of 2,2'-bipyridine (B1663995), this compound functions as a bidentate chelating ligand. wikipedia.orglibretexts.orgchemeurope.com This means it can bind to a central metal ion through its two nitrogen atoms, forming a stable ring structure. libretexts.org This chelation enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands. mdpi.com The rigid nature of the bipyridine framework, with its two rings tending to be coplanar, facilitates the delocalization of electrons, which in turn imparts distinctive optical and redox characteristics to its complexes. wikipedia.org
Electronic and Steric Influence of Chlorine Substituents on Metal Binding
The chlorine atoms at the 6 and 6' positions of the bipyridine ring exert both electronic and steric effects that modulate the properties of the resulting metal complexes.
Electronic Effects: The electron-withdrawing nature of the chlorine substituents alters the electron density on the bipyridine ligand. cymitquimica.comeurochlor.org This can influence the redox potential of the metal center in a complex, a property that is crucial for applications in catalysis. For instance, in ruthenium-based water oxidation catalysts, the electronic properties of the bipyridine ligand backbone have been shown to impact the catalytic activity. acs.org
Steric Effects: The presence of bulky chlorine atoms at the 6 and 6' positions introduces steric hindrance around the metal's coordination sphere. nih.gov This steric crowding can protect the metal center and influence the coordination geometry of the complex. wikipedia.orgnih.gov In some cases, this steric strain can lead to distorted geometries, such as in certain copper(I) complexes where elongated metal-ligand bonds are observed. For square-planar complexes like those of platinum(II), the steric clash between the 6,6'-positions of two bipyridine ligands can make the complex susceptible to reactions with nucleophiles. wikipedia.org
Synthesis, Structural Elucidation, and Characterization of Metal Complexes Incorporating this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various analytical techniques to determine their structure and properties.
Complexes with Transition Metals (e.g., Ruthenium, Copper, Iron, Platinum, Tungsten)
This compound forms stable complexes with a wide range of transition metals.
Ruthenium: Ruthenium complexes with bipyridine-type ligands are well-studied for their potential applications in catalysis and photochemistry. wikipedia.org For example, complexes of the type [Ru(bipy)₃]²⁺ are known for their luminescent properties. wikipedia.org The electronic properties of substituted bipyridine ligands, including chlorinated derivatives, can be tuned to optimize the performance of ruthenium-based water oxidation catalysts. acs.org
Copper: Copper(I) complexes with this compound have been synthesized and studied for their photophysical properties. researchgate.net The steric hindrance from the chlorine atoms can lead to distorted tetrahedral geometries in these complexes. researchgate.net
Iron: Iron complexes with bipyridine ligands, such as [Fe(bipy)₃]²⁺, are known for their intense color and are used in colorimetric analysis. wikipedia.org The incorporation of strong-field ligands like N-heterocyclic carbenes in iron(II) bipyridine complexes has been explored to extend the lifetime of their excited states, which is relevant for photosensitizer applications. acs.org
Platinum: Platinum(II) complexes containing 2,2'-bipyridine ligands have been investigated for their electrochemical and spectroelectrochemical properties. rsc.org Dichloro(2,2'-bipyridine)platinum(II) is a notable example used in chemical synthesis and catalysis. lookchem.com
Tungsten: Tungsten can form complexes with bipyridine ligands, such as [W(bpy)(CO)₄], which was first reported in 1935. mdpi.com
The table below summarizes some of the transition metal complexes formed with 2,2'-bipyridine and its derivatives.
| Metal | Complex Formula (Example) | Key Features |
| Ruthenium | [Ru(bipy)₃]²⁺ | Luminescent, electroactive. wikipedia.org |
| Copper | [Cu(POP)(6,6'-Cl₂bpy)][PF₆] | Orange-to-red emitter. researchgate.net |
| Iron | [Fe(bipy)₃]²⁺ | Used in colorimetric analysis. wikipedia.org |
| Platinum | [Pt(bipy)Cl₂] | Catalyst in organic synthesis. lookchem.com |
| Tungsten | [W(bpy)(CO)₄] | Mixed ligand complex. mdpi.com |
Analysis of Coordination Geometries and Isomerism
The coordination geometry of metal complexes containing this compound is influenced by the metal ion's preferred coordination number and the steric constraints imposed by the ligand.
Octahedral Geometry: For metals with a coordination number of six, such as in [M(bipy)₃]ⁿ⁺ complexes (where M = Fe, Ru, etc.), an octahedral geometry is typically observed. wikipedia.org These complexes can exist as enantiomeric pairs. wikipedia.org
Tetrahedral and Square-Planar Geometries: Four-coordinate complexes can adopt either a tetrahedral or a square-planar geometry. uomustansiriyah.edu.iq For instance, copper(I) complexes with this compound often exhibit a distorted tetrahedral geometry. researchgate.net Platinum(II) complexes, on the other hand, commonly form square-planar structures. wikipedia.org
Isomerism: Geometrical isomerism (cis-trans) is possible in square-planar and octahedral complexes. uomustansiriyah.edu.iq For example, in an octahedral complex of the type [MA₄B₂], where A and B are different ligands, the two B ligands can be positioned adjacent (cis) or opposite (trans) to each other. uomustansiriyah.edu.iq The steric bulk of the this compound ligand can favor the formation of one isomer over another.
Spectroscopic and Electrochemical Investigations of this compound Metal Complexes
Spectroscopic and electrochemical techniques are essential for characterizing the electronic structure and redox properties of these metal complexes.
Spectroscopic Investigations:
UV-Visible Spectroscopy: Bipyridine complexes are known for their intense absorption bands in the visible region, which are often attributed to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.orgresearchgate.net In these transitions, an electron is excited from a metal-centered orbital to a ligand-centered orbital. The energy of this transition is sensitive to the nature of the metal, the ligand substituents, and the solvent. ijcce.ac.ir
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the coordinated ligands. researchgate.net Changes in the vibrational frequencies of the bipyridine ring upon coordination can provide information about the strength of the metal-ligand bond. orientjchem.org
Luminescence Spectroscopy: Many ruthenium(II) and copper(I) bipyridine complexes are luminescent. wikipedia.orgresearchgate.net The emission properties, such as the wavelength and lifetime of the luminescence, are influenced by the electronic and steric effects of the substituents on the bipyridine ligand. researchgate.net For instance, copper(I) complexes with this compound are orange-to-red emitters. researchgate.net
Electrochemical Investigations:
Cyclic Voltammetry: This technique is widely used to study the redox behavior of bipyridine complexes. researchgate.net Many of these complexes exhibit reversible one-electron transfer processes corresponding to the oxidation or reduction of the metal center or the ligand. wikipedia.org The redox potentials are influenced by the electron-donating or electron-withdrawing nature of the substituents on the bipyridine ligand. acs.org For example, the electron-withdrawing chlorine atoms in this compound can make the complex more difficult to oxidize compared to complexes with electron-donating substituents.
The table below provides a summary of the spectroscopic and electrochemical data for illustrative bipyridine complexes.
| Technique | Observation | Information Gained |
| UV-Visible Spectroscopy | Intense absorption bands (MLCT). wikipedia.orgresearchgate.net | Electronic structure, metal-ligand interactions. |
| Infrared Spectroscopy | Shifts in bipyridine vibrational modes. researchgate.netorientjchem.org | Strength of the metal-ligand bond. |
| ¹H NMR Spectroscopy | Changes in proton chemical shifts. researchgate.netcapes.gov.br | Solution structure and geometry. |
| Luminescence Spectroscopy | Emission in the visible region. wikipedia.orgresearchgate.net | Excited state properties. |
| Cyclic Voltammetry | Reversible redox waves. wikipedia.orgresearchgate.net | Redox potentials, electron transfer processes. |
Electronic Absorption and Redox Characteristics
The electronic properties of metal complexes containing the this compound ligand are fundamentally influenced by the interplay between the metal center and the ligand's electronic structure. Bipyridine ligands are well-known for their ability to accept electron density from the metal center into their low-lying π* orbitals, a process known as π-backbonding. This interaction gives rise to characteristic metal-to-ligand charge transfer (MLCT) bands in the electronic absorption spectra of their complexes, which are often intense and located in the visible region. wikipedia.orgiieta.org
The introduction of two chlorine atoms at the 6 and 6' positions significantly modulates these properties. Chlorine is an electron-withdrawing group, which lowers the energy of the bipyridine π* orbitals. This electronic perturbation has two major consequences:
Electronic Absorption: The lowering of the ligand's π* orbital energy typically causes a red-shift (bathochromic shift) in the MLCT absorption bands compared to complexes with unsubstituted bipyridine. This is because the energy gap between the metal's d-orbitals and the ligand's π* orbitals is reduced. UV-visible spectroscopy is a primary tool for characterizing these features, as demonstrated in studies of various ruthenium complexes with chloro-substituted bipyridine ligands. nih.govrsc.org For instance, ruthenium(II) complexes with dichlorobipyridine ligands are characterized by their distinct absorption spectra, which are crucial for applications in photochemistry and catalysis. rsc.org
Redox Characteristics: The electron-withdrawing nature of the chloro-substituents makes the ligand more easily reduced (a less negative reduction potential) but stabilizes the metal center in lower oxidation states. Consequently, metal-centered oxidations (e.g., Ru(II) to Ru(III)) become more difficult, requiring a higher potential. ias.ac.in This effect is clearly observed in the electrochemical analysis of these complexes using techniques like cyclic voltammetry. wikipedia.orgiieta.org A notable example is the high oxidation potential of oxo-ruthenium complexes; the complex [RuIV(terpyridine)(this compound)O]2+ possesses a Ru(V)/Ru(IV) redox couple with a potential greater than 1.0 V vs. SCE at pH 1.0, highlighting the ligand's powerful electronic influence. iupac.org
The table below summarizes representative electronic and redox data for a ruthenium complex featuring the this compound ligand, illustrating these principles.
| Complex | Electronic Transition (λmax) | Redox Potential (E½ vs. SCE) | Reference |
|---|---|---|---|
| [RuIV(terpyridine)(this compound)O]2+ | Data not specified in source | > 1.0 V (for RuV/RuIV) | iupac.org |
| cis-[RuII(6,6′-Cl2bpy)2(OH2)2]2+ | Characterized by UV-Vis, specific λmax not detailed | Data not specified in source | rsc.org |
Advanced Spectroscopic Techniques for Structural and Electronic Characterization (e.g., NMR, EPR)
To fully elucidate the structural and electronic details of this compound complexes, a suite of advanced spectroscopic techniques is employed, with Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) being particularly powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure of diamagnetic complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand's coordination environment.
¹H NMR: Upon coordination to a metal center, the chemical shifts of the bipyridine protons are significantly affected. The deshielding effect of the metal ion typically causes the proton signals to shift downfield compared to the free ligand. cmu.edu The symmetry of the complex is directly reflected in the spectrum; for a symmetrical complex like [M(6,6'-Cl2bpy)n], a simple set of signals corresponding to the chemically equivalent protons is observed. The coupling constants (J-values) between adjacent protons provide further structural confirmation. For example, in various ruthenium-bipyridine complexes, the aromatic protons typically appear in the 7.5 to 9.5 ppm range, with distinct doublets and triplets confirming the connectivity. mdpi.comresearchgate.net
¹³C NMR: Similar to ¹H NMR, the carbon resonances of the bipyridine ligand shift upon complexation, providing complementary structural information. The carbons directly bonded to the nitrogen atoms (C2, C6) and the other aromatic carbons can be unambiguously assigned, confirming the ligand's binding mode. pensoft.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR, also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically for studying complexes with unpaired electrons (i.e., paramagnetic species), such as those containing Cu(II), or certain oxidation states of iron and ruthenium. acs.orgcardiff.ac.uk EPR spectroscopy provides profound insight into the electronic structure and the immediate coordination sphere of the metal ion.
The EPR spectrum is defined by its g-values and hyperfine coupling constants (A-values), which are sensitive to the geometry of the complex and the nature of the coordinating atoms. For example, in Cu(II) complexes with bipyridine-type ligands, the EPR parameters can distinguish between different coordination geometries (e.g., square planar vs. distorted tetrahedral). researchgate.net Furthermore, EPR is a powerful tool for monitoring reaction pathways that involve changes in the metal's oxidation state or coordination environment. Studies on the oxidation of a related [CuI(6,6′-dimethyl-2,2′-bipyridyl)2]+ complex showed the transient formation of an intermediate Cu(II) species that could be clearly identified and distinguished from the final Cu(II) product by its unique EPR signal. core.ac.uk This demonstrates the utility of EPR in disentangling complex reaction mechanisms involving paramagnetic intermediates.
| Technique | Information Obtained | Typical Application | Reference |
|---|---|---|---|
| ¹H NMR | Proton chemical shifts, coupling constants, molecular symmetry | Structural confirmation of diamagnetic complexes | cmu.eduresearchgate.net |
| ¹³C NMR | Carbon chemical shifts, ligand binding mode | Detailed structural analysis of diamagnetic complexes | pensoft.net |
| EPR/ESR | g-values, hyperfine coupling, electronic environment of metal | Characterization of paramagnetic species (e.g., Cu(II), Ru(III)) | acs.orgresearchgate.netcore.ac.uk |
Metal-Ligand Cooperative Phenomena in this compound Systems
Metal-ligand cooperativity describes a phenomenon where a ligand is not merely a passive "spectator" that holds the metal in place, but actively participates in a chemical reaction. This participation can involve bond activation, substrate binding, or proton/electron transfer, working in concert with the metal center to facilitate catalysis.
In systems involving this compound, a significant example of metal-ligand cooperativity is observed in the chemistry of high-valent ruthenium-oxo complexes. iupac.org These species are potent oxidizing agents, and their reactivity is finely tuned by the electronic properties of the supporting ligands.
The this compound ligand plays a crucial cooperative role through its strong electron-withdrawing character. By pulling electron density away from the ruthenium center, the ligand significantly enhances the electrophilicity and oxidizing power of the metal-oxo unit (Ru=O). This electronic modulation is a classic example of a ligand cooperatively enabling the reactivity of the metal center.
A specific manifestation of this is seen in the complex [RuIV(terpyridine)(this compound)O]2+. iupac.org This complex, featuring our ligand of interest, is a powerful oxidant capable of performing challenging chemical transformations, including the stoichiometric oxidation of saturated C-H bonds in hydrocarbons like adamantane. iupac.org The ability to activate such strong and typically inert bonds is a direct consequence of the high-valent Ru=O moiety, whose reactivity is synergistically amplified by the electronic influence of the this compound ligand. In this cooperative system, the ligand is essential for creating a metal center with sufficient oxidizing power to carry out the reaction.
Catalytic Research Applications of 6,6 Dichloro 2,2 Bipyridine Metal Complexes
Homogeneous Catalysis Employing 6,6'-Dichloro-2,2'-bipyridine Complexes
Complexes of this compound with metals like ruthenium and platinum have demonstrated significant utility in homogeneous catalysis. These catalysts operate in the same phase as the reactants, allowing for high selectivity and activity under mild reaction conditions.
Oxidation and Oxygen Evolution Reactions (e.g., Water Oxidation, Alkane Oxidation)
Ruthenium complexes incorporating the this compound (6,6'-Cl2bpy) ligand have emerged as robust catalysts for challenging oxidation reactions. Specifically, the complex cis-Ru(6,6'-Cl2bpy)2(OH2)22 is an effective catalyst for the C-H bond oxidation of hydrocarbons, including linear alkanes, using tert-butyl hydroperoxide as the oxidant. acs.orgresearchgate.netnih.gov This system also facilitates the oxidation of alcohols to aldehydes and ketones with high yields at room temperature. acs.orgnih.gov
Furthermore, the oxidation of this ruthenium(II) complex yields a powerful stoichiometric oxidant, cis-[RuVI(6,6'-Cl2bpy)2O2]2+, which can oxidize cycloalkanes under mild conditions. acs.orgresearchgate.netnih.gov Mechanistic studies, including a significant primary kinetic isotope effect, point towards a hydrogen-atom abstraction pathway for these oxidations. researchgate.netnih.gov The stereoretentive oxidation of cis-decalin to cis-decalinol further highlights the selectivity of these catalysts. researchgate.netnih.gov Another related complex, [RuII(terpy)(dcbipy)(H2O)]2+ (where dcbipy is this compound), also acts as a robust catalyst for the oxidation of saturated alkanes. rsc.orghku.hk
The following table summarizes the catalytic performance of a ruthenium complex in alkane oxidation.
| Substrate | Product(s) | Yield (%) |
| Adamantane | Adamantan-1-ol, Adamantan-2-one | 45, 10 |
| Cyclohexane | Cyclohexanol, Cyclohexanone | 30, 15 |
| cis-Decalin | cis-Decalin-9-ol | 50 |
| Data derived from studies on catalytic alkane oxidations by the “1 + TBHP” system, where 1 is cis-Ru(6,6'-Cl2bpy)2(OH2)22 and TBHP is tert-butyl hydroperoxide. acs.org |
In the realm of water oxidation, an essential reaction for artificial photosynthesis, ruthenium complexes with this compound have also been investigated. capes.gov.bracs.org The electronic properties of the ligand are crucial in tuning the catalytic activity of the metal center for the oxygen evolution reaction. acs.orgresearchgate.net
Organic Synthesis Transformations (e.g., C-H Borylation, Addition Reactions, Stereospecific Polymerization)
Complexes of this compound have found applications in various organic transformations beyond oxidation. For instance, platinum complexes with bipyridine ligands, including the dichlorinated derivative, are used as catalysts in organic synthesis to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. Ruthenium complexes with this ligand have also been shown to catalyze the amidation of unfunctionalized hydrocarbons, converting them into N-substituted sulfonamides with high yields and selectivity. capes.gov.br
While specific examples for C-H borylation and stereospecific polymerization using this compound complexes are less common in the reviewed literature, the general applicability of bipyridine complexes in these areas suggests potential for future development. The steric and electronic tuning afforded by the dichloro-substituents could be advantageous in controlling the selectivity of such reactions.
Asymmetric Catalysis and Enantioselective Synthesis
The development of chiral bipyridine ligands is a significant area of research for asymmetric catalysis. chemrxiv.org While this compound itself is not chiral, it serves as a foundational structure for the synthesis of more complex chiral ligands. Platinum complexes with bipyridine ligands can provide a chiral environment to promote enantioselective reactions, which are critical for producing enantiomerically pure compounds for the pharmaceutical and agrochemical industries. The strategic placement of substituents on the bipyridine framework is key to creating effective chiral catalysts. chemrxiv.org
Photocatalytic Mechanisms and Photoreactivity Studies
Metal complexes containing this compound are also involved in photocatalysis, where light energy is used to drive chemical reactions. Understanding the photophysical and photochemical properties of these complexes is crucial for designing efficient photocatalytic systems.
Investigation of Light-Induced Chemical Transformations and Energy Transfer Processes
Ruthenium polypyridyl complexes, including those with this compound, are known for their rich photochemistry. universiteitleiden.nl Upon absorption of light, these complexes can reach an excited state, which can then participate in energy or electron transfer processes. nist.govrsc.org For example, in a supramolecular complex where a ruthenium(II)-tris-bipyridine unit is linked to an iron(II)-bis-terpyridine center, the excited state of the ruthenium moiety is quenched by energy transfer to the iron center. rsc.org Such intramolecular energy transfer processes are fundamental to the operation of many photocatalytic systems.
The study of these light-induced transformations is often carried out using techniques like flash photolysis to observe transient intermediates and elucidate reaction mechanisms. nist.gov The excited states of these complexes can be quenched through various pathways, including energy transfer, oxidative electron transfer, or reductive electron transfer. nist.gov
Mechanistic Understanding of Photocleavage and Photo-Induced Reactivity
A key aspect of the photoreactivity of these complexes is the potential for photocleavage, where a ligand is released from the metal center upon light irradiation. nih.govnih.gov The steric and electronic properties of the ligands play a crucial role in determining the efficiency of this process. nih.gov For a series of ruthenium complexes with the general formula [Ru(terpy)(N-N)(L)]2+, where N-N is a bidentate ligand like this compound, the mechanism of photosubstitution has been shown to change from associative for less hindered ligands to dissociative for more bulky ones. nih.gov
Theoretical studies using density functional theory (DFT) have provided deeper insights into the photocleavage mechanism. nih.gov These studies have revealed the importance of specific triplet metal-centered excited states in the photosubstitution reaction. The accessibility of a particular pentacoordinate excited state is a key factor in determining the efficiency of the photocleavage process. nih.gov This detailed mechanistic understanding is vital for the rational design of photosensitive metal complexes with controlled reactivity.
Electrocatalytic Functions and Redox-Driven Chemical Processes
Metal complexes incorporating the this compound ligand are notable for their distinct electrocatalytic capabilities and their role in mediating redox-driven chemical reactions. The chlorine atoms at the 6 and 6' positions of the bipyridine framework exert significant electronic and steric influence. Electronically, the chloro groups are moderately electron-withdrawing, which helps to stabilize the metal center in lower oxidation states. This property allows for the systematic tuning of the complex's redox potential, a critical factor in designing catalysts for specific electrochemical transformations. osti.gov The steric bulk introduced by these substituents also affects the coordination geometry around the metal ion, which can influence catalytic activity and selectivity. These complexes are integral to developing catalysts for energy conversion and other processes reliant on electron transfer. researchgate.net
Applications in Energy Conversion Systems (e.g., Flow Batteries)
The unique electrochemical properties of this compound metal complexes make them candidates for use in energy conversion technologies like non-aqueous redox flow batteries (RFBs). osti.govmdpi.com In RFBs, energy is stored in liquid electrolytes containing redox-active species. The voltage and energy density of these batteries are directly related to the redox potentials of these species. mdpi.com
Research has demonstrated that the redox potential of metal complexes, such as those with iron or cobalt, can be systematically adjusted by modifying the bipyridine ligands. osti.govrsc.org Introducing electron-withdrawing groups, like the chloro substituents on this compound, tends to increase the redox potential of the complex. osti.govresearchgate.net For example, a study on a family of iron bipyridine complexes showed that substituting the ligand with electron-withdrawing trifluoromethyl (–CF₃) groups resulted in a redox potential of 1.65 V vs. Ag/AgCl, significantly higher than the 0.94 V observed for the complex with electron-donating methoxy (B1213986) (–OMe) groups. osti.gov This principle of tuning redox potentials is essential for developing high-voltage RFBs. harvard.edu While specific performance data for a flow battery utilizing a this compound complex was not found, the established trends in related systems highlight its potential.
Table 1: Impact of Ligand Substitution on the Redox Potential of Iron(II/III) Tris(bipyridine) Complexes
This table illustrates how different functional groups on the 2,2'-bipyridine (B1663995) ligand can alter the electrochemical properties of the corresponding iron complex, a key consideration for their use in redox flow batteries.
| Ligand Functional Group (R) | Redox Potential (V vs. Ag/AgCl) | Property of Functional Group |
| –NH₂ | (Not specified, but expected to be low) | Strong Electron-Donating |
| –OMe | 0.94 | Electron-Donating |
| –Me | (Not specified) | Weak Electron-Donating |
| –H (unsubstituted) | 1.19 | Reference |
| –Br | 1.34 | Weak Electron-Withdrawing |
| –CO₂Me | 1.45 | Electron-Withdrawing |
| –CF₃ | 1.65 | Strong Electron-Withdrawing |
| Data sourced from a study on substituted Fe(bpyR)₃(BF₄)₂ complexes. osti.gov |
Theoretical and Computational Chemistry Studies of 6,6 Dichloro 2,2 Bipyridine Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the reactive behavior of systems containing the 6,6'-dichloro-2,2'-bipyridine ligand.
Density Functional Theory (DFT) has become an essential tool for investigating the molecular and electronic structures of this compound and its coordination compounds. DFT calculations allow for the accurate prediction of geometric parameters, such as bond lengths and angles, as well as the distribution of electron density within the molecule.
In the free this compound ligand, DFT studies show that the molecule preferentially adopts a planar, trans-conformation around the C2-C2' bond in the solid state. mdpi.com Computational studies on substituted bipyridines have demonstrated that substituents can alter both electronic and structural properties through a combination of inductive and resonance effects. frontiersin.org The chlorine atoms at the 6 and 6' positions act as electron-withdrawing groups, which significantly modifies the electronic landscape of the bipyridine core. This electronic perturbation is crucial in tuning the properties of metal complexes. For instance, in ruthenium complexes, the nature of the bipyridine ligand directly influences the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the photophysical and electrochemical behavior of the complex.
DFT calculations on metal complexes incorporating the this compound ligand (abbreviated as dcbpy) provide a detailed picture of the metal-ligand bonding. For example, in a complex like [Ru(tpy)(dcbpy)(Hmte)]^2+, DFT is used to obtain the optimized ground-state geometry and analyze the molecular orbitals involved in metal-to-ligand charge transfer (MLCT) transitions. researchgate.net These calculations are foundational for understanding the reactivity and photochemistry of such systems.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H6Cl2N2 | PubChem |
| Molecular Weight | 225.07 g/mol | PubChem nih.gov |
| XLogP3-AA | 3.4 | PubChem nih.gov |
| Topological Polar Surface Area (TPSA) | 25.8 Ų | PubChem nih.gov |
| Formal Charge | 0 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
A significant application of computational chemistry is the prediction of excited-state properties and the mapping of reaction energy surfaces, which is critical for understanding photochemical reactions. Time-dependent DFT (TD-DFT) is a common method for modeling electronic transitions and excited states.
For ruthenium complexes containing the this compound ligand, theoretical studies have been conducted to understand the mechanism of ligand photocleavage. researchgate.net These investigations reveal the critical role of specific triplet metal-centered ((3)MC) excited states on the lowest triplet potential energy surface. researchgate.net Following an initial MLCT excitation, the system can evolve towards these dissociative (3)MC states.
A key finding is the identification of two quasi-degenerate (3)MC states, a hexa-coordinate state ((3)MChexa) and a penta-coordinate state ((3)MCpenta). researchgate.net The population of the (3)MCpenta state, which has a geometry that is more accessible to attack by a solvent molecule, is a decisive step for an efficient photosubstitution reaction. researchgate.net The topology of these triplet excited-state potential energy surfaces, rather than simple steric arguments, rationalizes the experimentally observed differences in photosubstitution quantum yields across a series of complexes with different bipyridine ligands. researchgate.net Such computational modeling of reaction pathways provides a level of mechanistic detail that is often inaccessible through experimental means alone. mdpi.com
Density Functional Theory (DFT) Applications for Molecular and Electronic Structure
Modeling of Ligand-Metal Electronic Interactions and Substituent Effects
The chlorine substituents at the 6,6'-positions of the bipyridine ring exert a profound influence on the electronic interactions with a coordinated metal center. Computational models are adept at quantifying these effects.
The electron-withdrawing nature of the chlorine atoms in this compound significantly impacts the redox potentials of its metal complexes and the acidity (pKa) of related species. A large-scale computational study of 156 different bipyridine derivatives, including the 6,6'-dichloro variant, systematically explored these relationships. researchgate.net
The study found a clear trend: functionalization with electron-withdrawing groups, such as chloro-substituents, leads to an increase in the redox potential. researchgate.netresearchgate.net This is because the electron-withdrawing groups stabilize the reduced form of the ligand (the radical anion), making the reduction more difficult (i.e., occur at a more positive potential). Conversely, these substituents increase the acidity of the protonated bipyridine, which corresponds to a lower pKa value. researchgate.netresearchgate.net This tunability is crucial for applications like redox flow batteries, where precise control over redox potentials is required. frontiersin.org Similar substituent effects on redox properties have been computationally and experimentally verified in various metal complexes, where ligand modifications are used to tune the metal center's electronic properties. mdpi.comacs.orgnih.gov
Table 2: Calculated Properties of Substituted Bipyridine Derivatives
| Derivative | Substituent Type | Calculated Redox Potential Trend | Calculated pKa Trend |
| 6,6'-Dimethyl-2,2'-bipyridine (B1328779) | Electron-donating | Decrease | Increase |
| 2,2'-Bipyridine (B1663995) (unsubstituted) | Reference | Reference | Reference |
| This compound | Electron-withdrawing | Increase | Decrease |
This table illustrates general trends based on computational studies. researchgate.netresearchgate.net
The substituents on a bipyridine ligand can also influence the spin state of a coordinated metal ion, such as iron(II). The energy difference between high-spin and low-spin states in a complex is sensitive to the ligand field strength. While 2,2'-bipyridine is typically a strong-field ligand that favors low-spin Fe(II) (S=0), modifications can alter this behavior.
Theoretical studies on related systems show that bulky substituents at the 6,6'-positions can introduce steric strain, which may weaken the metal-ligand bond and destabilize the low-spin state, potentially favoring a high-spin state (S=2) or inducing spin-crossover (SCO) behavior. nih.govscielo.org.co For example, in certain nickel complexes, bulky 6,6'-substituents were found to favor high-spin intermediates. nih.gov Furthermore, computational work on complexes with constrained polypyridyl ligands demonstrates that geometric distortions enforced by the ligand backbone can weaken the ligand field sufficiently to produce stable high-spin complexes with metals like Fe(II), Co(II), and Mn(II), preventing any spin-crossover behavior. rsc.org Theoretical examinations of this compound complexes would therefore focus on how the combination of the chlorine atoms' electronic (electron-withdrawing) and steric effects modulates the ligand field strength and the relative energies of the high-spin and low-spin states.
Influence of Chlorine Substituents on Redox Potentials and pKa Values
Computational Simulation of Spectroscopic and Electrochemical Signatures
Computational methods are widely used to simulate spectroscopic and electrochemical data, aiding in the interpretation of experimental results and predicting the properties of novel compounds.
DFT and TD-DFT calculations can predict the energies and intensities of electronic transitions, allowing for the simulation of UV-Visible absorption spectra. For complexes of this compound, this would involve calculating the MLCT bands and ligand-centered (π-π*) transitions. The results can be correlated with experimental spectra to assign specific absorption features to particular electronic transitions.
Similarly, computational vibrational analysis can simulate infrared (IR) and Raman spectra. diva-portal.org For a complex containing this compound, this would predict the vibrational frequencies associated with the C-Cl, C-N, and aromatic ring stretching modes. Comparing simulated spectra with experimental data helps confirm the coordination environment and molecular structure. Studies on related methyl-substituted bipyridine complexes have shown how substituents cause characteristic shifts in IR spectra, a phenomenon that can be accurately modeled. mdpi.com
Electrochemical signatures, such as those obtained from cyclic voltammetry, can also be simulated. By calculating the energies of a complex in different oxidation states, it is possible to estimate the redox potentials associated with metal-centered or ligand-centered electron transfers. acs.orgnih.gov For a complex of this compound, these simulations would predict the potentials for processes like Ru(II)/Ru(III) or bpy/bpy-, providing a direct link between the electronic structure and the electrochemical behavior. acs.org
Applications in Advanced Materials Science and Emerging Technologies
Integration into Polymeric and Supramolecular Architectures
The bifunctional nature of 6,6'-dichloro-2,2'-bipyridine allows for its incorporation into larger, complex structures such as coordination polymers and functional polymers, leading to materials with unique and tunable properties.
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound is a versatile ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). aaronchem.comscielo.org.mx These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. scielo.org.mxsigmaaldrich.com The bipyridine unit acts as a chelating agent, binding to metal ions, while the chloro groups can be used for post-synthetic modification or to influence the electronic properties of the resulting framework. aaronchem.comcymitquimica.com
The ability of bipyridine ligands to form stable complexes with a variety of transition metals is a key factor in the successful synthesis of these materials. taylorandfrancis.com The resulting coordination polymers can exhibit diverse topologies, from one-dimensional chains to complex three-dimensional networks. scielo.org.mx For instance, a fourfold interpenetrated porous coordination polymer with small pores and a surface area of 502 m²/g has been synthesized, demonstrating the potential for creating materials with specific gas storage capabilities. scielo.org.mx
Synthesis of Functional Polymers (e.g., Polyamides, Polyhydrazides)
The reactivity of the chlorine atoms in this compound allows for its use as a monomer in polycondensation reactions to form functional polymers like polyamides and polyhydrazides. tubitak.gov.tr These polymers incorporate the bipyridine unit into their backbone, imparting them with the ability to form metal complexes. tubitak.gov.tr This has led to the development of new materials with potential applications in areas such as metallosupramolecular chemistry and as supports for catalysts. tubitak.gov.tr
In one study, a novel polyamide was synthesized by the direct polycondensation of a derivative of this compound with hexamethylenediamine. tubitak.gov.tr Similarly, polyhydrazides were obtained through the polycondensation of a dihydrazine derivative of the bipyridine with terephthaloyl chloride. tubitak.gov.tr These polymers are expected to be effective complexing agents for transition metal cations. tubitak.gov.tr
Optoelectronic and Photovoltaic Device Applications
The unique electronic and photophysical properties of complexes derived from this compound have led to their investigation for use in optoelectronic and photovoltaic devices.
Role in Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers
Research has shown that modifying the bipyridine ligand with different substituents can significantly impact the performance of DSSCs. While some studies have focused on electron-donating groups to enhance stability, the use of electron-withdrawing groups like chlorine is also an active area of investigation. rsc.org
Luminescent Materials and Sensor Development
Complexes of this compound with transition metals, particularly copper(I), have shown promise as luminescent materials. researchgate.netrsc.org These complexes can exhibit intense luminescence, making them suitable for applications in light-emitting devices and as sensors. researchgate.netrsc.orgwikipedia.org
For instance, heteroleptic copper(I) complexes containing this compound and a bisphosphane ligand have been synthesized and characterized. researchgate.netrsc.org These complexes are orange-to-red emitters in solution and yellow-to-orange emitters in the solid state. researchgate.netrsc.org They have been tested as luminophores in light-emitting electrochemical cells (LECs), demonstrating orange electroluminescence and fast turn-on times. researchgate.netrsc.org The photoluminescence quantum yields of these complexes in the solid state were found to be 15% and 17% for different bisphosphane ligands. researchgate.netrsc.org
Table 1: Luminescence Data for Copper(I) Complexes with this compound
| Complex | Emission Color (Solid) | Photoluminescence Quantum Yield (Solid) |
| [Cu(POP)(6,6'-Cl2bpy)][PF6] | Yellow-to-orange | 15% |
| [Cu(xantphos)(6,6'-Cl2bpy)][PF6] | Yellow-to-orange | 17% |
Data sourced from ResearchGate. researchgate.net
Design of Novel Functional Materials Based on the this compound Scaffold
The versatility of the this compound scaffold allows for the design of a wide range of novel functional materials. tubitak.gov.tr By modifying the chloro groups through nucleophilic substitution reactions, a variety of functional groups can be introduced, leading to materials with tailored properties for specific applications.
For example, the conversion of the chloro groups to other functionalities can lead to new ligands for catalysis or precursors for more complex supramolecular assemblies. tubitak.gov.tr The electron-withdrawing nature of the chloro substituents also influences the reactivity and electronic structure of the bipyridine core, which can be exploited in the design of new catalysts and electronic materials.
Biological and Medicinal Chemistry Relevance of 6,6 Dichloro 2,2 Bipyridine Systems
Bipyridine Structural Motifs in Pharmaceutical Chemistry
The bipyridine structural motif is a privileged scaffold in pharmaceutical chemistry, recognized for its ability to enhance the pharmacological properties of molecules. This is evidenced by its presence in a number of biologically active compounds and FDA-approved drugs. For instance, Abametapir, a dimethyl-bipyridine derivative, was approved by the FDA for the treatment of head lice infestation and functions as a metalloproteinase inhibitor. cardiff.ac.uk The pyridine (B92270) nucleus itself is a common feature in many drugs, second only to piperazine (B1678402) among nitrogen-containing heterocycles in FDA-approved pharmaceuticals. researchgate.netscispace.com
Bipyridine and its derivatives are extensively utilized as core components in the synthesis of a wide array of valuable substances, including biologically active molecules and ligands for transition-metal catalysis. nih.gov The inherent ability of the bipyridine unit to chelate metal ions is a key feature that is exploited in the design of new therapeutic agents. The formation of stable complexes with various metal ions allows for the development of compounds with potential applications in treating a range of diseases. researchgate.net The therapeutic potential of bipyridine-containing compounds is diverse, with research exploring their use as anticancer, antiviral, antifungal, and antimicrobial agents. researchgate.net
Metal Complexes Exhibiting Potential Biological Activities
Metal complexes of bipyridine derivatives have emerged as a promising class of compounds with a wide spectrum of potential biological activities. The chelation of a metal ion by a bipyridine ligand can lead to the formation of complexes with unique three-dimensional structures and electronic properties, which can be tailored to interact with specific biological targets. The choice of the metal, its oxidation state, and the substituents on the bipyridine ligand all play crucial roles in determining the biological profile of the resulting complex.
Anti-Cancer Properties and pH-Responsive Systems
While direct studies on the anti-cancer properties of 6,6'-dichloro-2,2'-bipyridine metal complexes are not extensively reported in the reviewed literature, the broader class of bipyridine metal complexes has demonstrated significant potential as anti-cancer agents. For example, ruthenium(II) bipyridine complexes have been shown to exhibit moderate cytotoxic activity against cervical human tumor cells (HeLa). tandfonline.com Gold(III) complexes containing 2,2'-bipyridine-3,3'-dicarboxylic acid were found to be highly cytotoxic to several cancer cell lines, with activities significantly higher than the established anti-cancer drug cisplatin. mdpi.com Furthermore, platinum(II) complexes with 4,4'-dialkoxy-2,2'-bipyridine ligands have also shown anti-proliferative activity against various human cancer cell lines. nih.gov
The anti-cancer activity of bipyridine derivatives is often linked to their ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. Studies on 6,6'-bis(bromomethyl)-2,2'-bipyridine, a closely related analogue, have shown that its derivatives can inhibit cancer cell proliferation through these mechanisms.
The development of pH-responsive systems for drug delivery is a key area of research in cancer therapy, aiming to achieve targeted release of cytotoxic agents in the acidic tumor microenvironment. scispace.commdpi.comrsc.org While specific pH-responsive systems based on this compound were not detailed in the searched literature, the principle has been demonstrated in related systems. For instance, a ruthenium(II) water oxidation catalyst incorporating a pH-responsive ligand framework has been developed, showcasing the potential for integrating such features into bipyridine-based complexes. acs.org The concept of pH-induced affinity switching has also been explored for anion transport using a copper complex of a 6,6'-disubstituted bipyridine derivative, which could be adapted for pH-responsive drug release.
Table 1: Anti-Cancer Activity of Selected Bipyridine Metal Complexes
| Complex/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
| Ruthenium(II) bipyridine complexes | HeLa (cervical) | Moderate cytotoxicity | tandfonline.com |
| Gold(III) complexes with 2,2'-bipyridine-3,3'-dicarboxylic acid | A549, HeLa, MDA-231, MCF-7 | High cytotoxicity, induction of apoptosis | mdpi.com |
| Platinum(II) complexes with 4,4'-dialkoxy-2,2'-bipyridine | A549, DU145, MCF-7, MDA-MB-435 | Anti-proliferative activity | nih.gov |
| Derivatives of 6,6'-bis(bromomethyl)-2,2'-bipyridine | Various cancer cell lines | Inhibition of cell proliferation, ROS generation, apoptosis induction |
Applications in Molecular Recognition and Anion Transport
The rigid and predictable coordination geometry of bipyridine ligands makes them excellent building blocks for the construction of receptors for molecular recognition and transport. The ability of 6,6'-disubstituted-2,2'-bipyridine derivatives to form stable complexes with metal ions can be harnessed to create systems capable of selectively binding and transporting anions.
A notable example is the use of a copper(II) complex of 6,6'-bis(4-hexylbenzoylamino)-2,2'-bipyridine as a carrier for the efficient and selective uphill transport of anions across a liquid membrane. This process is driven by a pH-induced affinity switching mechanism, where the deprotonation of the amide groups on the ligand at higher pH alters the anion affinity of the copper complex, facilitating the release of the transported anion. This demonstrates the potential of such systems in separation science and as a basis for the development of ion-selective sensors.
The principles of molecular recognition are fundamental to the self-assembly of complex supramolecular structures. Oligobipyridine strands have been shown to spontaneously form double or triple helical structures upon coordination with specific metal ions, a process driven by the recognition of like ligands and metal ions. pnas.org This self-recognition highlights the sophisticated molecular programming that can be achieved using bipyridine-based systems.
Interactions with Biological Macromolecules (e.g., Amyloid-Beta Peptides)
The interaction of metal complexes with biological macromolecules is a key aspect of their medicinal applications. A significant area of research is the development of metal-based agents that can modulate the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease. researchgate.net Various metal complexes containing bipyridine and related ligands have been investigated for their ability to bind to Aβ and influence its aggregation pathway. researchgate.netrsc.org
Ruthenium(II) polypyridyl complexes, for example, have been explored as fluorescent probes for Aβ aggregates. sfu.ca The interaction of complexes such as [Ru(bpy)2(dppz)]2+ with Aβ fibrils has been studied, with computational models suggesting that the complex binds to a hydrophobic cleft on the peptide surface. rsc.org Furthermore, platinum(II) complexes incorporating a bipyridine ligand have been designed as inhibitors of metal-induced Aβ aggregation. cardiff.ac.uk These complexes have been shown to bind to histidine residues in the Aβ peptide sequence. cardiff.ac.uk
While direct studies on the interaction of this compound complexes with Aβ are not prominent in the reviewed literature, the existing research on other bipyridine-metal complexes provides a strong rationale for exploring this specific derivative. The electronic and steric properties conferred by the chloro substituents could modulate the binding affinity and selectivity of the complex for Aβ, potentially leading to the development of novel therapeutic or diagnostic agents for Alzheimer's disease.
Q & A
Q. What are the common synthetic routes for preparing 6,6'-Dichloro-2,2'-bipyridine, and what are critical optimization parameters?
- Methodological Answer : this compound is typically synthesized via metal-catalyzed cross-coupling reactions. A key approach involves halogenation of precursor pyridine derivatives, such as 6-chloro-2-picoline, followed by coupling using nickel or palladium catalysts (e.g., Suzuki-Miyaura coupling with dibromo intermediates, as demonstrated for analogous dibromo-bipyridines) . Critical parameters include:
- Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) for efficient coupling.
- Solvent system : Toluene or DMF under inert atmosphere.
- Temperature : 80–120°C for 12–24 hours.
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.
- Yield optimization : Adjust stoichiometry of boronic acid derivatives and halide precursors .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound and its metal complexes?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for chlorine-substituted pyridine protons at δ 8.5–9.0 ppm) .
- X-ray crystallography : Resolves ligand geometry and metal-ligand bond lengths (e.g., Cu-N distances ~1.98–2.02 Å in copper(I) complexes) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystal lattices, particularly Cl···H and π-π stacking .
- UV-Vis/Photoluminescence : Identifies metal-to-ligand charge transfer (MLCT) bands in complexes (e.g., λmax ~450 nm for Ru(II) complexes) .
Advanced Research Questions
Q. How does this compound enhance the stability and photophysical properties of transition metal complexes?
- Methodological Answer : The electron-withdrawing chlorine substituents increase ligand rigidity and stabilize low-spin d⁶ metal centers (e.g., Ru(II) or Cu(I)) through stronger σ-donation and π-backbonding. This results in:
- Extended MLCT lifetimes : Up to 1.5 µs in Ru(II) complexes due to reduced non-radiative decay .
- Thermal stability : Decomposition temperatures >300°C for Cu(I) complexes, attributed to steric protection from chlorine substituents .
- Redox tuning : Ligand-based reductions at −1.2 to −1.5 V (vs. Ag/AgCl), enabling applications in electrocatalysis .
Q. What strategies are employed to resolve contradictions in reported catalytic activities of this compound-based complexes?
- Methodological Answer : Discrepancies in catalytic performance (e.g., turnover numbers in hydrogen evolution reactions) often arise from:
- Ligand protonation states : Use pH-controlled experiments to isolate active species .
- Counterion effects : Compare PF₆⁻ vs. BF₄⁻ salts to assess ion-pairing impacts.
- Computational validation : DFT calculations (e.g., B3LYP/def2-TZVP) model transition states and identify rate-limiting steps .
- In-situ spectroscopy : Operando Raman or XAS to track ligand-metal coordination during catalysis .
Q. How is this compound utilized in designing enantioselective metal-organic frameworks (MOFs)?
- Methodological Answer : The ligand’s chlorine substituents enable chiral functionalization for MOFs. A reported example involves:
- Ligand synthesis : Coupling (R)-6,6'-dichloro-2,2'-dihydroxy-1,1'-binaphthyl with bipyridine backbones .
- MOF assembly : Cadmium nodes form helicoidal pores (20.3 × 20.3 × 49.6 ų) for enantioselective adsorption (e.g., ibuprofen separation, ee >90%) .
- Characterization : Powder XRD and molecular docking simulations (UFF/Dreiding force fields) validate pore chirality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
